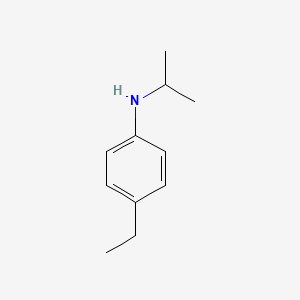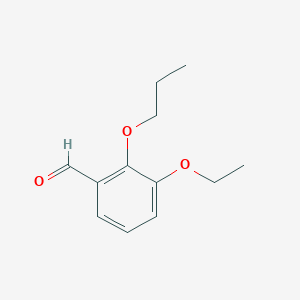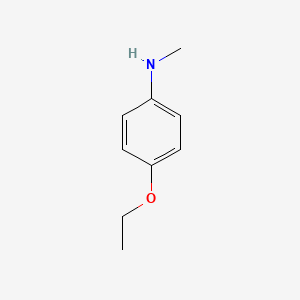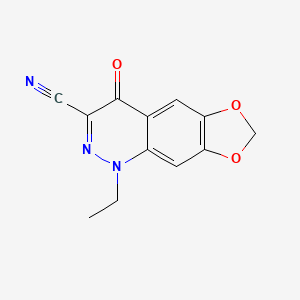
4-Ethyl-N-isopropylaniline
説明
4-Ethyl-N-isopropylaniline is a chemical compound that is related to various research areas, including organic synthesis and material science. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, involves a two-stage process that starts with the formation of a pyrylium salt, followed by reactions with amines to form N-alkylpyridinium salts . This method suggests that the synthesis of this compound could potentially follow a similar pathway, involving key steps of functional group transformations and the use of nucleophilic bases.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using various analytical techniques such as X-ray crystallography . These analyses reveal the spatial arrangement of atoms within the molecule and the conformational preferences due to steric effects, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The chemical behavior of related compounds indicates that steric hindrance plays a significant role in their reactivity. For instance, the presence of isopropyl groups in 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine protects the heteroatom from electrophilic attack, making it a weak nucleophilic base . This implies that this compound may also exhibit unique reactivity patterns due to the influence of its substituents on its nucleophilicity and electrophilicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound, such as their electro-optical properties, have been studied. For example, poly(4-ethynylaniline) exhibits a photoluminescence peak and has a specific HOMO energy level . These properties are essential for applications in material science and electronics. The polymorphism of related compounds also affects their thermal stability and photochromic behavior , which could be relevant for this compound in the context of its potential applications.
科学的研究の応用
Peptide Synthesis and Modification
4-Ethyl-N-isopropylaniline has been utilized in peptide synthesis. Otaka et al. (1993) demonstrated its use in the deprotection and cleavage of peptide resins containing specific phenylalanine residues. This method is significant for the solid-phase synthesis of peptides, particularly those containing phosphotyrosyl mimetics (Otaka et al., 1993).
Analytical Chemistry
In analytical chemistry, this compound is identified as a significant compound. Li Fang-shi (2005) developed a high-performance liquid chromatography (HPLC) method for the determination of Isoproturon and its main metabolite, 4-isopropylaniline, in soil. This demonstrates its importance in the analysis of environmental samples and its relevance in eco-toxicological evaluations (Li Fang-shi, 2005).
Bioconjugation and Luminescence Studies
In bioconjugation and luminescence studies, a derivative of this compound has been used. Li and Selvin (1997) synthesized an isothiocyanate form of a lanthanide chelate, which becomes highly luminescent when bound to specific elements like terbium or europium. This is crucial for applications in imaging, diagnostics, and as a nonisotopic label (Li & Selvin, 1997).
Environmental and Agricultural Research
Sørensen and Aamand (2003) investigated the mineralization of the herbicide isoproturon and its metabolites, including 4-isopropylaniline, in agricultural soils. Their findings suggest that microbial adaptation to the herbicide, demonstrated by the rapid mineralization of 4-isopropylaniline, could occur in fields with repeated herbicide use. This is significant for understanding the environmental impact and degradation processes of such compounds (Sørensen & Aamand, 2003).
Organic Synthesis and Catalysis
Aydemir et al. (2009) synthesized new (N-diphenylphosphino)-isopropylanilines and studied their application in palladium-catalyzed cross-coupling reactions. Their work highlights the utility of this compound derivatives in organic synthesis and catalysis (Aydemir et al., 2009).
Safety and Hazards
4-Ethyl-N-isopropylaniline may cause damage to organs through prolonged or repeated exposure . It may cause respiratory irritation, and it is harmful if inhaled . It causes serious eye irritation and skin irritation, and it is harmful in contact with skin and if swallowed . It is also a combustible liquid .
特性
IUPAC Name |
4-ethyl-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-10-5-7-11(8-6-10)12-9(2)3/h5-9,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFIEKDCEQLLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[(4-Ethoxyphenyl)thio]acetic acid](/img/structure/B3021142.png)
